N-(4-chlorobenzo[d]thiazol-2-yl)-3-methoxy-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-4-carboxamide
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Overview
Description
N-(4-chlorobenzo[d]thiazol-2-yl)-3-methoxy-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C18H19ClN4O3S and its molecular weight is 406.89. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Compounds related to N-(4-chlorobenzo[d]thiazol-2-yl)-3-methoxy-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-4-carboxamide have demonstrated antimicrobial properties. For instance, derivatives such as 2-(5-chlorobenzo[d]thiazol-2-ylimino)thiazolidin-4-one have shown effectiveness against bacterial strains like Escherichia coli and Staphylococcus aureus, as well as antifungal activity against strains like Candida albicans (B'Bhatt & Sharma, 2017).
Cytotoxicity and Cancer Research
Some pyrazole derivatives, closely related to the compound , have been studied for their cytotoxic properties. For example, 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides exhibited in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014).
Therapeutic Applications
Further research on pyrazole derivatives has explored their potential as therapeutic agents. For example, certain pyrazole compounds have been evaluated for their analgesic and anti-inflammatory activities, showing promising results in inhibiting cyclooxygenase enzymes and reducing inflammation (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Chemical Synthesis and Characterization
The synthesis and structural characterization of pyrazole derivatives, including their spectral and X-ray crystal structure analysis, provide essential insights into their chemical properties. This information is crucial for understanding how these compounds interact at the molecular level (Kumara et al., 2018).
Fluorescent Dyes and Imaging
Pyrazole derivatives have been used in the synthesis of fluorescent dyes, which are important in various imaging techniques. These dyes display fluorescence in a range of wavelengths and have been used for excited state proton transfer (ESPT) studies (Witalewska, Wrona-Piotrowicz, & Zakrzewski, 2019).
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity . They are known to target the DprE1 enzyme, which is crucial for the survival of Mycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives are known to inhibit the dpre1 enzyme, thereby preventing the biosynthesis of arabinogalactan, a key component of the mycobacterial cell wall .
Biochemical Pathways
The compound likely affects the arabinogalactan biosynthesis pathway by inhibiting the DprE1 enzyme . This inhibition disrupts the formation of the mycobacterial cell wall, leading to the death of the bacteria.
Pharmacokinetics
The predicted boiling point is 5478±580 °C, and the predicted density is 1424±006 g/cm3 . These properties may influence the compound’s absorption, distribution, metabolism, and excretion, thereby affecting its bioavailability.
Result of Action
The result of the compound’s action is the inhibition of the growth of Mycobacterium tuberculosis due to the disruption of the arabinogalactan biosynthesis pathway . This leads to the death of the bacteria, thereby exhibiting anti-tubercular activity.
Future Directions
The future directions for research on similar compounds could involve further exploration of their biological activities and potential applications in medicine . Additionally, the development of more efficient synthesis methods and the design of new derivatives could also be areas of future research.
Biochemical Analysis
Biochemical Properties
It is known that benzothiazole derivatives, which this compound is a part of, have been associated with a wide range of biological activities such as inhibition of ubiquitin ligase, selective cytotoxicity against tumorigenic cell lines, prophylaxis and treatment of rotavirus infections, the adenosine A2A receptor modulators, and therapeutic agents for disorders associated with nuclear hormone receptors .
Cellular Effects
Preliminary studies suggest that it may have significant anti-inflammatory and analgesic activities
Molecular Mechanism
It is known that benzothiazole derivatives can inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid and play a key role in inflammation and pain .
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-3-methoxy-1-methyl-N-(oxolan-2-ylmethyl)pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4O3S/c1-22-10-12(16(21-22)25-2)17(24)23(9-11-5-4-8-26-11)18-20-15-13(19)6-3-7-14(15)27-18/h3,6-7,10-11H,4-5,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFCPYMJJZQWMFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N(CC2CCCO2)C3=NC4=C(S3)C=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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